N1-[(3E)-1-[(4-Aminophenyl)amino]-4-chloro-2,4-dinitrobuta-1,3-dien-1-YL]benzene-1,4-diamine
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Overview
Description
N1-[(3E)-1-[(4-Aminophenyl)amino]-4-chloro-2,4-dinitrobuta-1,3-dien-1-YL]benzene-1,4-diamine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3E)-1-[(4-Aminophenyl)amino]-4-chloro-2,4-dinitrobuta-1,3-dien-1-YL]benzene-1,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic ring.
Amination: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms into the compound.
Coupling Reactions: Formation of the final compound through coupling of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reactants and intermediates in a controlled environment.
Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain steady-state conditions.
Chemical Reactions Analysis
Types of Reactions
N1-[(3E)-1-[(4-Aminophenyl)amino]-4-chloro-2,4-dinitrobuta-1,3-dien-1-YL]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
N1-[(3E)-1-[(4-Aminophenyl)amino]-4-chloro-2,4-dinitrobuta-1,3-dien-1-YL]benzene-1,4-diamine has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[(3E)-1-[(4-Aminophenyl)amino]-4-chloro-2,4-dinitrobuta-1,3-dien-1-YL]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Pathways: Influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethyl acetoacetate: Used in organic synthesis and as a building block for various compounds.
Acetylacetone: Known for its keto-enol tautomerism and reactivity in organic synthesis.
Uniqueness
N1-[(3E)-1-[(4-Aminophenyl)amino]-4-chloro-2,4-dinitrobuta-1,3-dien-1-YL]benzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H15ClN6O4 |
---|---|
Molecular Weight |
390.78 g/mol |
IUPAC Name |
4-N-[(3E)-1-(4-aminoanilino)-4-chloro-2,4-dinitrobuta-1,3-dienyl]benzene-1,4-diamine |
InChI |
InChI=1S/C16H15ClN6O4/c17-15(23(26)27)9-14(22(24)25)16(20-12-5-1-10(18)2-6-12)21-13-7-3-11(19)4-8-13/h1-9,20-21H,18-19H2/b15-9- |
InChI Key |
LNGWJHPZJRTJBY-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)NC(=C(/C=C(\[N+](=O)[O-])/Cl)[N+](=O)[O-])NC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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